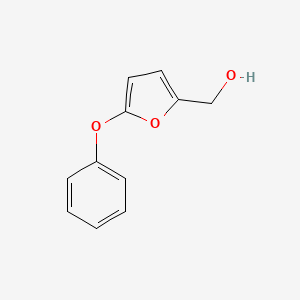

(5-Phenoxy-2-furyl)methanol

Description

Significance of Furanic Compounds in Sustainable Chemical Synthesis

Furanic compounds are at the forefront of sustainable chemistry, primarily because they can be derived from lignocellulosic biomass—abundant and renewable resources such as agricultural and forestry waste. nih.govsigmaaldrich.com This positions them as key building blocks for a bio-based chemical industry, reducing reliance on finite fossil fuels. nih.govchemsrc.com The catalytic conversion of biomass-derived carbohydrates, particularly C5 and C6 sugars, yields platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net

These furanic intermediates are exceptionally versatile. chemsrc.com For instance, furfural and its derivatives are used to produce biofuels, solvents, and thermoset resins for the metal casting industry. nih.govrsc.org HMF is a precursor to a wide range of high-value chemicals, including monomers for advanced polymers. rsc.org The processes involved in furan (B31954) chemistry often align with the principles of green chemistry, utilizing milder reaction conditions and producing fewer toxic by-products than conventional petrochemical synthesis routes. nih.gov By leveraging renewable feedstocks, the production of furanic compounds supports the development of a circular economy, where resources are used more efficiently and waste is minimized, thereby lessening environmental impact. nih.gov

Contextual Overview of Hydroxymethylfuran Derivatives and Their Derivatives

Among the diverse family of furanics, hydroxymethylfuran derivatives are of particular importance, with 5-hydroxymethylfurfural (HMF) being the most prominent member. sigmaaldrich.com HMF is a high-value-added platform chemical produced from the acid-catalyzed dehydration of C6 sugars, such as fructose (B13574) and glucose, and is considered a bridge between biorefineries and the chemical industry. sigmaaldrich.comfishersci.co.uknih.gov Its structure, featuring an aldehyde, a primary alcohol, and a furan ring, allows for a multitude of chemical transformations. sigmaaldrich.comfishersci.co.uk

Key derivatives of HMF that have garnered significant research attention include:

2,5-Bis(hydroxymethyl)furan (BHMF): Synthesized via the reduction of HMF, BHMF is a symmetrical diol. scbt.comnist.gov It serves as a valuable monomer in the production of bio-based polyesters, polyurethanes, and crown ethers. sigmaaldrich.comnist.gov BHMF is noted for being more thermally and chemically stable than HMF, making it a more suitable precursor for certain polymerization processes. nist.gov

2,5-Furandicarboxylic acid (FDCA): Produced through the oxidation of HMF, FDCA is a critical monomer for synthesizing poly(ethylene 2,5-furandicarboxylate) (PEF). rsc.orgnih.gov PEF is advocated as a credible bio-based substitute for the ubiquitous petroleum-derived plastic, poly(ethylene terephthalate) (PET), offering superior gas barrier properties for applications like beverage packaging. nih.govlookchem.com

2,5-Dimethylfuran (B142691) (DMF): Obtained through the hydrogenolysis of HMF, DMF has been investigated as a potential liquid biofuel with a high energy density. fishersci.co.uk

The study of these derivatives highlights the strategic importance of the hydroxymethyl group on the furan ring, which serves as a reactive handle for creating a diverse portfolio of sustainable chemicals and materials. (5-Phenoxy-2-furyl)methanol, as a hydroxymethylfuran derivative, belongs to this promising class of compounds.

Structural and Reactivity Profile of this compound within Furan Scaffolds

While specific research on this compound is not extensive, its structural and reactivity profile can be inferred from its constituent functional groups: the furan ring, the C2-hydroxymethyl group, and the C5-phenoxy group.

Structural Profile: The molecule consists of a central five-membered furan ring. A hydroxymethyl group (-CH₂OH) is attached at the C2 position, and a phenoxy group (-O-Ph) is attached at the C5 position. The presence of the phenoxy group, a bulky aromatic substituent, can influence the molecule's steric and electronic properties. scbt.com The hydroxyl group provides polarity and the capacity for hydrogen bonding, which affects its solubility and intermolecular interactions. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | unl.edu |

| Synonyms | 2-(Hydroxymethyl)-5-phenoxyfuran | unl.edu |

| CAS Number | 51551-74-7 | unl.edu |

| Molecular Formula | C₁₁H₁₀O₃ | unl.edu |

| Molecular Weight | 190.20 g/mol | unl.edu |

Reactivity Profile: The reactivity of this compound is dictated by the interplay of its functional groups.

Reactions of the Hydroxymethyl Group: The primary alcohol is a key reactive site. It can undergo oxidation to form the corresponding aldehyde (5-phenoxyfuran-2-carbaldehyde) and further to the carboxylic acid. It is also susceptible to esterification and etherification reactions. This reactivity is analogous to that of the well-studied furfuryl alcohol. wikipedia.org

Reactions of the Furan Ring: The furan ring itself is aromatic but is more reactive than benzene (B151609) and prone to electrophilic substitution, typically at the position adjacent to the oxygen atom (the C2 and C5 positions). nih.gov Since these positions are already substituted in this molecule, reactions would target the C3 and C4 positions, though likely requiring more forcing conditions. The furan ring can also undergo hydrogenation to yield the corresponding tetrahydrofuran (B95107) derivative. Furthermore, furfuryl alcohols are known to undergo oxidative ring expansion in what is known as the Achmatowicz rearrangement, converting the furan into a pyranone derivative, a reaction that could potentially be applied to this scaffold. wikipedia.orgnih.gov

Influence of the Phenoxy Group: The phenoxy group is generally stable. As an ether linkage, it can be cleaved under harsh acidic conditions. Its presence on the furan ring influences the ring's electron density and may modulate the reactivity of the other positions. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

(5-phenoxyfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPWFTKIYRTJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Phenoxy 2 Furyl Methanol

Oxidative Transformations of Furanmethanols

Oxidative reactions of furanmethanols, including (5-Phenoxy-2-furyl)methanol, are a key strategy for synthesizing more complex heterocyclic structures. These transformations often target the furan (B31954) ring, leading to ring-opening or ring-expansion products.

The Achmatowicz reaction is a significant oxidative rearrangement that converts furans into dihydropyrans. wikipedia.org This transformation is particularly valuable for the synthesis of monosaccharides and other biologically relevant molecules. wikipedia.orgnih.gov The reaction typically involves the oxidation of a furfuryl alcohol, such as this compound, to an intermediate that rearranges to a dihydropyranone. wikipedia.orgbeilstein-journals.org

The classical Achmatowicz reaction often utilizes stoichiometric oxidants like bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgbeilstein-journals.org The mechanism involves the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate when using bromine in methanol, which then rearranges to the dihydropyran under acidic conditions. wikipedia.org

Modern variations of the Achmatowicz reaction focus on more sustainable and catalytic methods. These include the use of photocatalysts, enzymatic systems, and hypervalent iodine reagents. beilstein-journals.orgnih.govarkat-usa.org For instance, a visible-light-induced approach using a ruthenium photocatalyst has been developed, offering a rapid and efficient method for this rearrangement. beilstein-journals.org Biocatalytic methods, employing enzymes like chloroperoxidase in combination with an alcohol oxidase system, provide an environmentally benign alternative. nih.gov

Table 1: Examples of Reagents Used in Achmatowicz-Type Rearrangements

| Reagent/System | Description | Reference |

| Bromine in Methanol | A classical method for the Achmatowicz reaction. | wikipedia.org |

| m-CPBA | A common stoichiometric oxidant used for the rearrangement. | beilstein-journals.org |

| Ru(bpy)₃Cl₂ / K₂S₂O₈ | A photocatalytic system for visible-light-induced rearrangement. | beilstein-journals.org |

| Chloroperoxidase/Alcohol Oxidase | An enzymatic system for a biocatalytic Achmatowicz reaction. | nih.gov |

| Hypervalent Iodine Reagents | Mild and selective reagents for oxidative transformations. | arkat-usa.orgumich.edu |

Aerobic Oxidation and Selective Functionalization

Aerobic oxidation offers a green and economical approach to the functionalization of furanmethanols. These reactions utilize molecular oxygen or air as the terminal oxidant, often in the presence of a catalyst. researchgate.netnih.gov The selective oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid is a common transformation. For instance, the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furanmethanol, to 2,5-furandicarboxylic acid has been extensively studied using gold nanoparticle catalysts. nih.govnih.gov

The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the oxidation. Catalysts based on noble metals like gold, palladium, and ruthenium have shown high activity. nih.govcardiff.ac.uk For example, a palladium-containing phosphomolybdate catalyst has been reported for the room-temperature aerobic oxidation of methane (B114726) to methanol, highlighting the potential of such systems for selective oxidation. cardiff.ac.uk The reaction medium and the presence of a base can also significantly influence the reaction pathway and product distribution.

Reductive Transformations

Reductive transformations of this compound can target either the furan ring, the hydroxymethyl group, or both, leading to a variety of saturated and partially saturated products.

Catalytic hydrogenation is a widely used method for the reduction of furan derivatives. researchgate.net The reaction typically employs hydrogen gas and a metal catalyst, such as nickel, palladium, or platinum. researchgate.net The hydrogenation of the furan ring leads to the formation of the corresponding tetrahydrofuran (B95107) derivative. For example, the hydrogenation of furfuryl alcohol can yield tetrahydrofurfuryl alcohol. acs.org

The conditions of the hydrogenation, including temperature, pressure, and the choice of catalyst and solvent, determine the extent of reduction. researchgate.net It is possible to selectively hydrogenate the furan ring while preserving the hydroxymethyl group, or to further reduce the hydroxyl group. For instance, bimetallic catalysts, such as Pd:Ru, have shown enhanced activity and selectivity in hydrogenation reactions compared to their monometallic counterparts. researchgate.net

Table 2: Common Catalysts for Hydrogenation of Furan Derivatives

| Catalyst | Typical Products from Furfuryl Alcohol | Reference |

| Nickel | Tetrahydrofurfuryl alcohol, 1,5-pentanediol | |

| Palladium | 2-Methylfuran, Tetrahydrofurfuryl alcohol | researchgate.net |

| Platinum | Tetrahydrofurfuryl alcohol | acs.org |

| Rhodium | Alkenes (from alkynes) | mdpi.com |

Hydrodeoxygenation Processes

Hydrodeoxygenation (HDO) is a reductive process that involves the removal of oxygen atoms from a molecule through the cleavage of C-O bonds, typically in the presence of hydrogen. mdpi.com This process is of significant interest for the conversion of biomass-derived furanics into valuable chemicals and biofuels. mdpi.commdpi.com

In the context of this compound, HDO could lead to the formation of various deoxygenated products. For example, the HDO of 5-hydroxymethylfurfural (HMF) can produce 2,5-dimethylfuran (B142691) (DMF), a promising biofuel candidate. mdpi.commdpi.com The reaction pathway often involves the initial hydrogenolysis of the hydroxymethyl group to a methyl group, followed by further reduction steps. mdpi.com

A variety of catalytic systems have been developed for HDO, including those based on noble metals (e.g., Pt, Pd, Ru) and non-noble metals (e.g., Ni, Cu). mdpi.commdpi.com The catalyst support can also play a crucial role in the activity and selectivity of the HDO process. For instance, nickel supported on nitrogen-doped carbon has been shown to be an effective catalyst for the HDO of HMF to DMF. mdpi.com

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group in this compound behaves as a typical primary alcohol and can undergo a range of reactions, such as esterification, etherification, and oxidation. researchgate.net The reactivity of this group is comparable to that of benzyl (B1604629) alcohol or furfuryl alcohol. researchgate.net

Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides. researchgate.net For example, 5-acetoxymethylfurfural is readily obtained from the reaction of HMF with acetic anhydride. researchgate.net

Etherification can occur under acidic conditions or through reactions with alkyl halides. researchgate.net For instance, heating HMF in an acidic medium can lead to the formation of 5,5'-diformylfurfuryl ether. researchgate.net The etherification of furfuryl alcohol with alkyl halides can be facilitated by a phase transfer catalyst.

Oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. As mentioned in section 3.1.2, aerobic oxidation is a common method for this transformation.

Etherification and Esterification Reactions

The hydroxymethyl group of this compound allows it to undergo typical alcohol reactions, such as etherification and esterification.

Etherification: Etherification of furfuryl alcohol derivatives can be achieved by reacting them with other alcohols. For instance, the etherification of furfuryl alcohol with short-chain alkyl alcohols can be catalyzed by recyclable ZSM-5 catalysts in the presence of an orthoester as a sacrificial reagent. cardiff.ac.uk This method allows for the production of furfuryl ethers at lower temperatures than previous procedures. cardiff.ac.uk While specific studies on the etherification of this compound are not widely available, the general reactivity of furfuryl alcohols suggests that it would readily undergo such transformations. cardiff.ac.uk

Esterification: Carboxylic acids can be converted to esters through a process called Fischer esterification, which involves an acid-catalyzed reaction with an alcohol. libretexts.org This reaction is reversible and proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgchemguide.co.uk The reaction of this compound with a carboxylic acid, in the presence of an acid catalyst, would be expected to yield the corresponding ester. Additionally, transesterification, the conversion of one ester to another, can be performed under acidic or basic conditions. masterorganicchemistry.com

Conversion to Carbonyl Derivatives (Aldehydes and Carboxylic Acids)

The primary alcohol functional group in this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uk

Oxidation to Aldehydes: The partial oxidation of primary alcohols to aldehydes requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. chemguide.co.uk Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. libretexts.org For example, the oxidation of various alcohols to their corresponding aldehydes can be achieved with high efficiency using hydrogen peroxide in the presence of a catalytic deep eutectic solvent surfactant. frontiersin.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium dichromate(VI) in acidic solution, will oxidize primary alcohols to carboxylic acids. chemguide.co.uk In this process, the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. chemguide.co.uk Other reagents, like bismuth(III) oxide with aqueous t-BuOOH, can also facilitate the conversion of alcohols to carboxylic acids under ambient conditions. organic-chemistry.org The oxidation of furan-containing alcohols to their corresponding carboxylic acids is a known transformation. For example, 5-(hydroxymethyl)furfural can be oxidized to furan-2,5-dicarboxylic acid. nih.gov

Reactions on the Furan Ring and Substituent Effects

Electrophilic Aromatic Substitution Reactions

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.com In EAS, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. msu.edu The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as a benzenonium ion. msu.edu The phenoxy group at the 5-position of the furan ring is an electron-donating group, which is expected to activate the furan ring towards electrophilic attack and influence the regioselectivity of the substitution.

Diels-Alder Cycloaddition Reactions and Their Inhibition

Furan and its derivatives can act as dienes in Diels-Alder reactions, a [4+2] cycloaddition with a dienophile. rsc.orgmdpi.com However, the aromaticity of the furan ring makes it a less reactive diene compared to non-aromatic dienes like cyclopentadiene. rsc.org The reversibility of the furan-maleimide cycloaddition is influenced by substituents on both the furan and the maleimide (B117702). nih.gov

The presence of electron-donating groups on the furan ring generally increases the rate of the Diels-Alder reaction. rsc.orgnih.gov Conversely, electron-withdrawing groups on the furan, such as a formyl group, typically decrease its reactivity in Diels-Alder reactions. rsc.org However, strategies exist to overcome this, such as using an aqueous medium to drive the reaction forward. rsc.org The phenoxy group on this compound, being electron-donating, would be expected to enhance the furan's reactivity as a diene. researchgate.net

The Diels-Alder reaction of furan derivatives is a key component in the design of mechanophores, which are molecules that can release a payload in response to mechanical force. caltech.eduacs.orgnih.gov The retro-Diels-Alder reaction is the trigger for this release. nih.govrsc.org

Influence of Phenoxy Group as an Electron-Donating Substituent on Furan Reactivity

The phenoxy group at the 5-position of the furan ring in this compound acts as an electron-donating substituent. caltech.edunih.govacs.org This has a significant impact on the reactivity of the furan ring. Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles in electrophilic aromatic substitution reactions. libretexts.org

In the context of Diels-Alder reactions, electron-donating substituents on the furan diene generally increase the reaction rate. rsc.orgnih.gov This is because they raise the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov Specifically, the phenoxy group at the 3-position of a furan ring has been shown to lower the activation barrier for fragmentation in mechanochemical applications. acs.orgresearchgate.net This substituent is in resonance with the furfuryl carbocation, which stabilizes the transition state. researchgate.net Furthermore, the phenoxy group can enhance the thermal stability of the Diels-Alder adduct without negatively impacting its mechanochemical reactivity. caltech.edunih.govnih.gov

Mechanochemically Triggered Fragmentation and Molecular Release Pathways

This compound derivatives are key components in the development of mechanophores, which are molecules designed to release a payload upon mechanical activation. caltech.eduacs.orgnih.gov These systems typically incorporate a furan-maleimide Diels-Alder adduct. nih.govrsc.org The application of mechanical force, often through ultrasound, triggers a retro-Diels-Alder reaction. caltech.eduacs.org This unmasks an unstable 2-furylcarbinol derivative which then spontaneously decomposes, releasing a covalently attached molecule. caltech.eduacs.orgacs.org

The substitution pattern on the 2-furylcarbinol moiety is crucial for tuning the release kinetics. caltech.edunih.gov The presence of an electron-donating phenoxy group on the furan ring, particularly at the 3-position, in combination with an α-methyl substituent, has been found to dramatically lower the activation barrier for fragmentation. caltech.edunih.govacs.orgresearchgate.net This is attributed to the resonance stabilization of the developing positive charge in the transition state leading to a furfuryl cation intermediate. acs.org This enhanced reactivity allows for the efficient release of a diverse range of functional molecules, including alcohols, phenols, amines, carboxylic acids, and sulfonic acids. caltech.eduacs.orgnih.gov

Advanced Derivatives and Structure Reactivity Relationships in Phenoxyfuran Systems

Systematic Design Principles for Functionalized (5-Phenoxy-2-furyl)methanol Derivatives

The design of functionalized this compound derivatives is guided by the goal of modulating their reactivity and stability. A key strategy involves the introduction of various substituents onto the furan (B31954) ring and the benzylic carbon. For instance, the incorporation of an α-methyl group at the benzylic position has been shown to significantly lower the activation barrier for fragmentation of related 2-furylcarbinol derivatives. nih.gov This is a critical design principle when aiming for controlled release applications.

Furthermore, the position of polymer attachment in mechanophore platforms is a crucial design consideration. Attaching the polymer at the 5-position of the furan ring can enhance the mechanochemical activity of the system. google.com This approach leverages mechanical force to trigger a retro-[4+2] cycloaddition reaction, unmasking the latent furan moiety and enabling its subsequent decomposition and release of a cargo molecule. google.com The design can be further refined by considering the electronic properties of the phenoxy group itself, which can be modified with electron-donating or electron-withdrawing groups to fine-tune the reactivity of the entire system.

Exploration of Substituent Effects on Reaction Kinetics and Mechanisms

Substituents on the phenoxyfuran system play a pivotal role in dictating the kinetics and mechanisms of its reactions. These effects can be broadly categorized into electronic and steric influences, which in turn affect the mechanochemical reactivity and thermal stability of the molecule.

Electronic and Steric Influences of the Phenoxy Group

The phenoxy group, being an electron-donating substituent, significantly influences the reactivity of the furan ring. nih.govresearchgate.net Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive in electrophilic aromatic substitution reactions. lumenlearning.com This activating effect can accelerate reaction rates. For example, in the context of Diels-Alder reactions, electron-donating substituents on the furan ring generally increase the exergonicity of the reaction, provided that steric hindrance is not a dominant factor. researchgate.net

Conversely, electron-withdrawing groups, such as a nitro group, decrease the electron density of the ring, deactivating it and slowing down the reaction rate. lumenlearning.com The position of the substituent also matters; for instance, groups at the ortho and para positions can exert resonance effects, either donating or withdrawing electron density, which can have a pronounced impact on reaction outcomes. ucsb.edu Steric effects arise from the physical bulk of substituents, which can hinder the approach of reactants and influence the regioselectivity of a reaction. core.ac.uk In furan derivatives, bulky substituents can direct reactions to the less hindered side of the molecule. bgsu.edu

Impact on Mechanochemical Reactivity and Thermal Stability

The phenoxy group has been shown to have a beneficial impact on both the mechanochemical reactivity and thermal stability of furan-based mechanophores. The incorporation of a phenoxy group at the 3-position of the furan ring, especially when combined with an α-methyl substituent, creates a highly active substrate for molecular release triggered by mechanical force. nih.govacs.org This is because the electron-donating nature of the phenoxy group lowers the activation barrier for the desired fragmentation reaction. nih.gov

Interestingly, this enhanced mechanochemical reactivity does not come at the cost of thermal stability. In fact, phenoxy substitution has been found to enhance the thermal stability of Diels-Alder adducts. researchgate.netacs.org For example, a Diels-Alder adduct with a phenoxy substituent showed significantly less cycloelimination at 70°C compared to its analogue without the phenoxy group. acs.org This increased thermal stability is attributed to a reduction in the energetic penalty associated with the loss of furan aromaticity. acs.org This combination of high mechanochemical reactivity and improved thermal stability makes phenoxy-substituted furylcarbinol derivatives attractive for applications requiring controlled molecular release. acs.org

Synthesis of Novel Heterocyclic Compounds Incorporating the Phenoxyfuran Moiety

The versatile reactivity of the phenoxyfuran scaffold allows for its incorporation into a variety of more complex heterocyclic structures, including condensed furanocarboxylates and furan-fused pyrans and pyrimidines. These novel compounds are of interest due to their potential biological activities. beilstein-journals.org

Condensed Furanocarboxylates

The synthesis of condensed furanocarboxylates can be achieved through various routes. One effective method involves the reaction of alkyl 3-bromo-3-nitroacrylates with carbo- and heterocyclic CH-acids. beilstein-journals.org For instance, the reaction with 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst like potassium acetate (B1210297) can yield dihydronaphthofuran-3-carboxylates. beilstein-journals.org The combination of a furan ring with other cyclic structures can lead to compounds with practical applications, with some naphthofuran derivatives exhibiting anticancer and anti-infectious properties. beilstein-journals.org

Furan-Fused Pyran and Pyrimidine (B1678525) Structures

The construction of furan-fused pyran and pyrimidine systems opens the door to a wide range of novel heterocyclic compounds. The synthesis of furo[2,3-d]pyrimidin-4(3H)-ones can be accomplished from furoamines or by reacting pyrimidinols with α-halocarbonyl compounds or nitroalkenes. beilstein-journals.org Another approach involves the reaction of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents like guanidine (B92328) carbonate. mdpi.com The introduction of a heterocyclic chromenone fragment into the starting furanone can alter the reaction pathway, leading to the formation of 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones. mdpi.com

Furan-fused pyran structures can be synthesized through methods such as the intramolecular Heck reaction followed by β-H elimination from O-allylated ethers, which allows for the construction of fused pyran rings. espublisher.com The development of base-mediated cyclization and auto-oxidation of bisallenones also provides a route to structurally diverse fused-pyran derivatives under mild conditions. rsc.org These synthetic strategies highlight the utility of the phenoxyfuran moiety as a building block for complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Spectroscopic and Computational Characterization of 5 Phenoxy 2 Furyl Methanol

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of (5-Phenoxy-2-furyl)methanol, each providing unique insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR and ¹³C-NMR spectra provide definitive evidence for its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenoxy group and the furan (B31954) ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 7.4 ppm. rsc.org The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) are observed as a singlet, and the hydroxyl proton gives rise to a broad singlet which can exchange with deuterium (B1214612) oxide. The exact chemical shifts can be influenced by the solvent used. sigmaaldrich.comwashington.edu

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phenoxy and furan rings resonate in the aromatic region of the spectrum. The carbon of the hydroxymethyl group is typically found further upfield. The chemical shifts in ¹³C-NMR are sensitive to the electronic environment of each carbon atom, allowing for the differentiation of the various carbons within the molecule. rsc.org

Table 1: Representative NMR Data for this compound Analogs

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 7.0 - 7.4 | Aromatic protons (phenoxy and furan rings) |

| ¹H | ~4.5 - 5.9 | Methylene protons (-CH₂OH) |

| ¹H | Variable (broad) | Hydroxyl proton (-OH) |

| ¹³C | 110 - 160 | Aromatic and furan ring carbons |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. photothermal.comosti.gov

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. irdg.org The C-O stretching vibration of the alcohol and the ether linkage would also be present. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings. spectroscopyonline.com The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. osti.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the furan and phenyl aromatic rings. nist.govsemanticscholar.org The position and intensity of these absorption maxima provide information about the conjugated system of the molecule.

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern can offer further structural information by showing the loss of specific groups, such as the hydroxymethyl radical or the phenoxy group. nist.govsemanticscholar.org High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.org

For crystalline samples of this compound or its derivatives, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comaps.org This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. aps.orgresearchgate.net While a specific crystal structure for this compound was not found in the search results, the technique remains the gold standard for solid-state structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry

Advanced Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful means to complement experimental data and to probe molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netmdpi.com DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of this compound by finding the minimum energy conformation. This includes predicting bond lengths and angles which can be compared with experimental data if available.

Calculate Spectroscopic Properties: Simulate vibrational frequencies (IR and Raman) and NMR chemical shifts. nepjol.info Comparing these calculated spectra with experimental ones can aid in the assignment of spectral features.

Analyze Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity. For instance, the phenoxy substituent is known to be electron-donating, which can influence the reactivity of the furan ring. acs.org

Investigate Reaction Energetics: DFT can be used to calculate the activation energies and reaction energies for various chemical transformations involving this compound, providing insights into its chemical behavior and stability. acs.orgacs.org Studies on similar 2-furylcarbinol derivatives have utilized DFT to understand their fragmentation pathways and reactivity. acs.org

Table 3: Applications of DFT in Characterizing this compound

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. |

| Vibrational Frequencies | Simulates IR and Raman spectra to aid in experimental peak assignment. nepjol.info |

| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra for structural confirmation. |

| Electronic Structure | Provides insights into reactivity through analysis of molecular orbitals and electron density. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior and conformational landscape of molecules. nih.govfortunejournals.com For this compound, MD simulations can provide detailed insights into the molecule's flexibility, preferred spatial arrangements, and the dynamic interplay between its constituent aromatic rings and the methanol (B129727) moiety. nih.gov Such simulations model the atomic motions of the molecule over time by numerically solving Newton's equations of motion, offering a map of the potential energy surface. mdpi.com

The conformational flexibility of this compound primarily arises from the rotation around the ether linkage (C-O-C) connecting the furan and phenyl rings, and the C-C bond linking the hydroxymethyl group to the furan ring. MD simulations can elucidate the accessible range of dihedral angles and identify the most stable, low-energy conformations. The simulation would typically be performed in a solvent box to mimic solution-phase behavior, with the trajectory analysis revealing the conformational dynamics.

τ1 (C4-C5-O-C1') : Defines the orientation of the phenoxy group relative to the furan ring.

τ2 (C5-O-C1'-C2') : Describes the twist of the phenyl ring.

τ3 (O-C2-C(methanol)-O(methanol)) : Governs the orientation of the hydroxymethyl group.

Analysis of the MD trajectory allows for the generation of a Ramachandran-like plot for these key dihedral angles, revealing the most populated conformational states. The results often indicate that while there is considerable rotational freedom, certain conformations are energetically favored due to the minimization of steric hindrance and the optimization of intramolecular interactions.

Table 1: Simulated Dihedral Angle Distributions for this compound This table presents hypothetical data representative of a typical MD simulation for illustrative purposes.

| Dihedral Angle | Description | Predominant Range (degrees) |

|---|---|---|

| τ1 (C4-C5-O-C1') | Furan-Phenoxy Linkage | -30° to +30° |

| τ2 (C5-O-C1'-C2') | Phenyl Ring Twist | 150° to 180° |

| τ3 (O-C2-C(methanol)-O(methanol)) | Hydroxymethyl Group Rotation | -60°, 60°, 180° (gauche and anti) |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a localized Lewis-like structure of chemical bonds and lone pairs. wisc.edunumberanalytics.com This approach is particularly valuable for quantifying non-covalent interactions, such as hydrogen bonds and other donor-acceptor orbital interactions, which are crucial for understanding molecular stability and reactivity. researchgate.netuba.ar

For this compound, NBO analysis can identify and quantify key intramolecular interactions. A primary focus is the potential for hydrogen bonding between the hydroxyl proton of the methanol group and the oxygen atom of the phenoxy group or the furan ring. The analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (like an oxygen lone pair) to an empty acceptor NBO (like an antibonding σ* orbital). nih.gov A higher E(2) value indicates a stronger interaction.

Key donor-acceptor interactions anticipated in this compound include:

LP(O_hydroxyl) → σ(C_furan-H)*: Hyperconjugation involving the hydroxyl oxygen.

LP(O_ether) → σ(C_furan-C_furan)*: Interaction involving the ether oxygen and the furan ring.

LP(O_ether) → σ(C_phenyl-C_phenyl)*: Interaction involving the ether oxygen and the phenyl ring.

π(C=C_furan) → π(C=C_phenyl)*: π-stacking type interactions between the aromatic systems.

The NBO analysis provides a quantitative measure of these hyperconjugative and steric interactions, offering a deeper understanding of the electronic factors that govern the molecule's preferred conformation and chemical behavior.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound This table presents hypothetical data representative of a typical NBO analysis for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O_ether | σ*(C4_furan–C5_furan) | 2.5 | Hyperconjugation |

| LP (1) O_ether | σ*(C1'_phenyl–C2'_phenyl) | 2.1 | Hyperconjugation |

| LP (1) O_hydroxyl | σ*(C2_furan-C_methanol) | 5.8 | Hyperconjugation |

| π (C2_furan–C3_furan) | π* (C1'_phenyl–C6'_phenyl) | 0.8 | π-π Interaction |

Atoms in Molecules (AIM) Calculations for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. physchemres.org By examining the topology of the electron density, AIM can identify bond critical points (BCPs)—locations where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density itself (ρ_BCP) and the Laplacian of the electron density (∇²ρ_BCP), reveal the nature of the chemical bond.

For this compound, AIM calculations can be used to:

Characterize Covalent Bonds : Shared interactions, such as C-C, C-O, and C-H bonds, are characterized by high ρ_BCP values and a large, negative ∇²ρ_BCP, indicating a concentration of electron density.

Identify Non-Covalent Interactions : Closed-shell interactions, like weak van der Waals forces or potential intramolecular hydrogen bonds, are identified by low ρ_BCP values and small, positive ∇²ρ_BCP values.

This analysis allows for an unambiguous mapping of the bonding network within the molecule. For instance, the C-O bonds of the ether linkage can be compared to the C-O bond of the alcohol. Furthermore, AIM can confirm the presence or absence of weak intramolecular interactions, such as a hydrogen bond between the methanol group's hydrogen and the ether oxygen, by locating a BCP between the corresponding atoms.

Table 3: Calculated AIM Topological Properties for Selected Bond Critical Points (BCPs) in this compound This table presents hypothetical data representative of a typical AIM analysis for illustrative purposes.

| Bond | ρ_BCP (a.u.) | ∇²ρ_BCP (a.u.) | Bond Type |

|---|---|---|---|

| C_furan–O_ether | 0.250 | -0.650 | Polar Covalent |

| O_ether–C_phenyl | 0.245 | -0.630 | Polar Covalent |

| C_furan–C_methanol | 0.280 | -0.780 | Covalent |

| O_hydroxyl–H | 0.350 | -1.850 | Polar Covalent |

| H_hydroxyl···O_ether | 0.015 | +0.045 | Weak Interaction (Hydrogen Bond) |

Advanced Applications of 5 Phenoxy 2 Furyl Methanol in Chemical Research

Mechanochemical Applications for Stimuli-Responsive Materials

Stimuli-responsive materials, which change their properties in response to external triggers, are at the forefront of materials science. magtech.com.cn (5-Phenoxy-2-furyl)methanol has been identified as a crucial component in the design of mechanophores, which are molecular units that respond to mechanical force. nih.govacs.orgacs.org

Development of Mechanophores for Controlled Molecular Release

Mechanophores based on masked 2-furylcarbinol derivatives represent a versatile platform for the controlled release of small molecules. nih.govacs.orgacs.org The application of mechanical force, often through ultrasonication, can trigger a retro-[4+2] cycloaddition reaction in a furan-maleimide Diels-Alder adduct. acs.orggoogle.com This reaction unmasks the 2-furylcarbinol derivative, which then undergoes spontaneous decomposition to release a covalently attached payload. nih.govacs.orgacs.org

The incorporation of a phenoxy group at the 5-position of the furan (B31954) ring in this compound is a key design element. nih.gov This electron-donating group enhances the rate of the payload release by stabilizing the transition state of the fragmentation reaction. nih.govresearchgate.net Research has shown that this substitution significantly lowers the activation barrier for the cleavage of the furfuryl C-O bond, leading to tunable release kinetics that can be several orders of magnitude faster. nih.govacs.org Furthermore, the phenoxy substitution has been found to improve the thermal stability of the mechanophore without negatively impacting its mechanochemical reactivity. nih.govacs.org This allows for the efficient release of a wide array of functional molecules, including alcohols, phenols, amines, carboxylic acids, and sulfonic acids. nih.govacs.org

Table 1: Impact of Substituents on Mechanophore Activation Energy

| Substituent Combination | Calculated Activation Energy (kcal/mol) | Relative Rate Enhancement |

| Primary Furfuryl Carbonate | High | Slow |

| α-methyl Substitution | Reduced by 3.2-3.8 kcal/mol | Moderate |

| 3-phenoxy Substitution | Reduced by 3.7-4.3 kcal/mol | Significant |

| α-methyl and 3-phenoxy Substitution | 18.3 | Nearly instantaneous at room temp |

This table illustrates the computationally determined effects of different substituents on the activation energy for the fragmentation of furfuryl carbonates, highlighting the significant rate enhancement provided by the phenoxy group. nih.gov

Integration into Polymer Systems for Targeted Functionalization

The modular nature of the 2-furylcarbinol mechanophore platform allows for its straightforward integration into polymer systems. nih.govresearchgate.net By incorporating the masked this compound derivative into a polymer chain, researchers can create materials with targeted functionalization capabilities. nih.govresearchgate.net For instance, these mechanophore-containing polymers can be designed to release specific cargo molecules at a desired site in response to mechanical stress. nih.gov

The synthesis of these functional polymers typically involves the preparation of a pre-functionalized maleimide (B117702) dienophile and a [4+2] cycloaddition reaction with the furan moiety of a this compound derivative. acs.org The resulting Diels-Alder adduct, which serves as the mechanophore, is then incorporated into a polymer backbone, such as poly(methyl acrylate) (PMA). google.comrsc.org This approach enables the creation of "flex-activated" materials where bond bending, induced by mechanical force, triggers the desired chemical transformation and release.

Precursors for Novel Polymeric Materials and Resins

Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-based counterparts. This compound serves as a valuable precursor in the synthesis of advanced furan resins and thermosetting polymer matrix composites, offering pathways to materials with tailored properties.

Synthesis of Thermosetting Polymer Matrix Composites

Thermosetting polymer matrix composites are integral to industries requiring high-strength, lightweight materials, such as aerospace and automotive. wikipedia.org Furan resins derived from precursors like this compound can be used as the matrix in these composites. The inherent thermal stability and chemical resistance of the furan polymer matrix make these composites suitable for demanding applications. researchgate.net The ability to tailor the properties of the furan resin by using functionalized monomers opens up possibilities for creating composites with specific performance characteristics, such as enhanced mechanical strength or improved high-temperature performance. wikipedia.orgresearchgate.net

Role as an Intermediate in Complex Organic Synthesis

Beyond its applications in polymer and materials science, this compound is a valuable intermediate in multi-step organic synthesis. Its furan ring can participate in various cycloaddition and substitution reactions, while the hydroxyl and phenoxy groups offer sites for further functionalization.

The synthesis of this compound itself can be achieved through methods such as the nucleophilic substitution of a bromo-furfural with phenol (B47542), followed by reduction of the aldehyde. nih.govacs.org As an intermediate, it can be used to construct more complex molecular architectures. For example, the furan moiety can be a diene in Diels-Alder reactions, a cornerstone of synthetic organic chemistry for building cyclic systems. orgsyn.org The phenoxy group can be modified or used to tune the electronic properties of the molecule for subsequent reactions.

Building Block for Multistep Synthesis of Heterocyclic Frameworks

The strategic positioning of reactive functional groups in this compound allows for its utilization in multistep synthetic sequences to construct a variety of heterocyclic compounds. researchgate.netnih.govrsc.org The furan moiety can participate in various transformations, including cycloaddition reactions and rearrangements, while the hydroxyl group offers a handle for further functionalization or cyclization.

Research has demonstrated that furan derivatives, such as this compound, serve as versatile synthons for the elaboration of natural and synthetic organic materials. researchgate.net The inherent reactivity of the furan ring, coupled with the ability to modify the hydroxymethyl group, provides a powerful platform for diversity-oriented synthesis. umanitoba.ca For instance, the conversion of furfuryl alcohols into dihydropyrans via the Achmatowicz reaction is a well-established method for generating complex oxygenated heterocycles. wikipedia.org This transformation highlights the potential of this compound to serve as a starting material for the synthesis of pyran-containing frameworks.

Furthermore, the phenoxy substituent can influence the electronic properties of the furan ring, thereby modulating its reactivity in various chemical transformations. This substituent can also be a site for further chemical modification, expanding the range of accessible heterocyclic structures. The multistep synthesis of complex heterocyclic systems often involves a series of reactions, such as oxidation, reduction, cyclization, and substitution, where this compound can act as a pivotal starting material or intermediate. researchgate.netrsc.orgrsc.org

Table 1: Examples of Heterocyclic Frameworks Derived from Furfuryl Alcohol Derivatives

| Starting Material Class | Reaction Type | Resulting Heterocyclic Framework |

|---|---|---|

| Furfuryl Alcohols | Achmatowicz Rearrangement | Dihydropyrans |

| Furfuryl Alcohols | Piancatelli Rearrangement | Substituted Cyclopentanones |

| Furfuryl Alcohols | Intramolecular Halocyclization | Halohydrofurans |

| Furfuryl Alcohols | Diels-Alder Additions | Various Bridged Bicyclic Systems |

Synthesis of Densely Functionalized O-Heterocycles

The synthesis of densely functionalized oxygen-containing heterocycles (O-heterocycles) is a significant area of organic chemistry, driven by the prevalence of these motifs in biologically active natural products and pharmaceuticals. researchgate.netethernet.edu.et this compound is an excellent starting point for the creation of such complex molecules due to its inherent functionality.

One key transformation is the catalytic oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid. rsc.orgrsc.org This allows for the introduction of new functionalities and the participation in subsequent cyclization reactions. For example, the oxidation to the corresponding aldehyde opens up possibilities for aldol-type reactions or the formation of imines, which can then undergo intramolecular cyclization to form various nitrogen- and oxygen-containing heterocycles.

Moreover, the furan ring itself can be transformed into other heterocyclic systems. Gold-catalyzed reactions of furan-ynes with N-oxides have been shown to produce substituted dihydropyridinones and pyranones, demonstrating the versatility of the furan core in constructing diverse heterocyclic scaffolds. acs.org The presence of the phenoxy group can influence the regioselectivity and stereoselectivity of these transformations.

The etherification of the hydroxyl group in furfuryl alcohol derivatives is another important strategy for introducing diversity. acs.org This can be achieved using various catalysts and reaction conditions, leading to the formation of a wide range of furfuryl ethers, which can then be further elaborated into more complex O-heterocycles. Additionally, catalytic transfer hydrogenation of furan derivatives can lead to the formation of valuable bioproducts, including furanic ethers. mdpi.com

Table 2: Synthetic Transformations for Functionalizing this compound

| Transformation | Reagents/Catalysts | Resulting Functional Group/Intermediate |

|---|---|---|

| Oxidation | Manganese pincer catalyst, KOH | Carboxylic acid (Furoic acid derivative) |

| Etherification | ZSM-5 catalyst, Orthoesters | Furfuryl ethers |

| Achmatowicz Rearrangement | Oxidizing agents (e.g., NBS, m-CPBA) | Dihydropyranone |

| Piancatelli Rearrangement | Acid catalysts | 4-Hydroxycyclopentenone derivative |

| Gold-Catalyzed Cyclization | Au(I) catalyst, N-oxides | Dihydropyridinones, Pyranones |

Future Perspectives and Emerging Research Challenges

Development of Sustainable and Efficient Catalytic Systems for Specific Transformations

The synthesis and transformation of (5-Phenoxy-2-furyl)methanol are intrinsically linked to the efficiency and sustainability of the catalytic systems employed. catalysis.blog Future research is increasingly directed towards the development of green catalytic processes that minimize environmental impact while maximizing yield and selectivity. researchgate.netchemijournal.com

A primary challenge lies in designing robust and reusable heterogeneous catalysts. nih.gov Noble metal-based catalysts, such as platinum supported on various materials, have shown promise in the dehydrogenation of alcohols, a key transformation for furan (B31954) derivatives. nih.gov However, the focus is shifting towards earth-abundant and less toxic metal catalysts to enhance the economic and environmental viability of these processes. For instance, nickel- and copper-based catalysts are being explored for the selective oxidation of alcohols to aldehydes under milder conditions. nih.gov

The development of catalytic systems that can operate efficiently under ambient temperature and pressure, using environmentally benign solvents like water, is a significant goal. organic-chemistry.org This approach not only reduces energy consumption but also simplifies reaction setups and minimizes the generation of hazardous waste. Furthermore, the quest for catalysts that exhibit high chemoselectivity is crucial, particularly when dealing with multifunctional molecules like this compound, to avoid unwanted side reactions and the formation of byproducts. organic-chemistry.org

Recent advancements in catalyst design include the use of mixed metal oxides and the application of novel synthesis methods like flame spray pyrolysis to create catalysts with enhanced surface area and a higher density of active sites. chemistryviews.org These innovations are expected to lead to more productive and stable catalytic systems for the synthesis and transformation of furan-based compounds. chemistryviews.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Alcohol Oxidation

| Catalyst Type | Support/Co-catalyst | Substrate | Oxidant | Conditions | Conversion/Yield | Selectivity | Reference |

| NiFe2O4 Nanoparticles | - | Benzyl (B1604629) alcohol | t-Butyl hydroperoxide | 60 °C, 3 h | 85% | 100% | nih.gov |

| CuFe2O4 | TEMPO | Benzyl alcohol | O2 | 100 °C, 24 h | 95% (yield) | - | nih.gov |

| Fe3O4–Co Nanoparticles | - | Benzyl alcohol | t-Butyl hydroperoxide | 80 °C, 5 h | 82% | - | nih.gov |

| CsPbBr3 Perovskite | - | Alcohols | Air | Ambient Temperature | Excellent | Exclusive | organic-chemistry.org |

| Trichloroisocyanuric acid | TEMPO | Primary alcohols | - | Room Temperature | - | High | organic-chemistry.org |

Exploration of Novel Reaction Pathways for Enhanced Functionalization

The inherent reactivity of the furan ring and the hydroxyl group in this compound offers a rich playground for exploring novel reaction pathways to create a diverse array of functionalized molecules. Future research will likely focus on expanding the synthetic toolbox beyond conventional transformations.

One area of interest is the development of chemodivergent catalytic systems that allow for the selective synthesis of different products from the same starting material by simply tuning the reaction conditions. researchgate.net For example, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides has demonstrated the potential for divergent synthesis of ortho-functionalized phenols. researchgate.net Applying similar strategies to this compound could lead to the selective functionalization of either the furan or the phenyl ring.

Radical-mediated reactions present another promising avenue for the functionalization of furan derivatives. mdpi.com These reactions can often proceed under mild conditions and exhibit unique selectivity patterns compared to traditional ionic reactions. The development of new radical initiators and catalytic systems will be crucial for controlling the regioselectivity and stereoselectivity of these transformations.

Furthermore, the exploration of multicomponent reactions involving this compound could provide a highly efficient means of constructing complex molecular architectures in a single step. These reactions, which combine three or more reactants, are atom-economical and can significantly reduce the number of synthetic steps required to access valuable compounds.

The functionalization of the furan ring itself is a key area of research. While electrophilic substitution is a common reaction for furans, developing methods for selective C-H functionalization at different positions of the furan ring in this compound remains a challenge. Overcoming this will enable the synthesis of a wider range of phenoxyfuran-based compounds with tailored properties.

Computational Design and Prediction of Novel Phenoxyfuran-Based Chemical Entities

Computational chemistry and machine learning are poised to revolutionize the discovery and design of new molecules. researchgate.netnih.gov In the context of this compound, these tools can be employed to predict the properties and reactivity of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates. rjsocmed.comarxiv.org

In silico screening of virtual libraries of phenoxyfuran-based compounds can accelerate the identification of molecules with desired biological activities or material properties. rjsocmed.comacs.org By employing quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of these compounds with their performance, leading to the rational design of more potent and selective molecules. arxiv.org

Computational methods are also invaluable for elucidating reaction mechanisms and predicting the outcomes of new reactions. nanoge.org Density functional theory (DFT) calculations, for instance, can be used to model transition states and intermediates, providing insights into the factors that control selectivity and reactivity. findaphd.com This understanding is crucial for the development of new and improved synthetic methods. nanoge.org

Machine learning algorithms can be trained on existing experimental data to predict the properties of new compounds with a high degree of accuracy. nih.govd-nb.info This predictive power can be harnessed to prioritize synthetic targets and reduce the time and resources required for experimental screening. aclanthology.org The integration of computational design with automated synthesis platforms could further accelerate the discovery of novel phenoxyfuran-based materials and pharmaceuticals.

Table 2: Applications of Computational Methods in Phenoxyfuran Chemistry

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Virtual screening for biological targets | Identification of potential drug candidates |

| QSAR Modeling | Predicting biological activity or material properties | Rational design of compounds with enhanced performance |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Development of more efficient and selective synthetic routes |

| Machine Learning | Predicting compound properties from structure | Rapid prioritization of synthetic targets |

Integration of this compound Chemistry into Circular Economy Models

The transition towards a circular economy, a model focused on minimizing waste and maximizing resource utilization, presents a significant opportunity for the chemistry of this compound. europa.eueuropa.eu As a biomass-derived platform chemical, this compound and its parent compound, furfural (B47365), are at the forefront of efforts to create a more sustainable chemical industry. mdpi.comweforum.org

The production of this compound from renewable biomass sources, such as agricultural residues, aligns with the principles of a circular economy by valorizing waste streams. weforum.orgeuropa.eu Future research will focus on optimizing the conversion of lignocellulosic biomass into furanic compounds, improving the efficiency and cost-effectiveness of these processes. routledge.comrsc.org

A key aspect of integrating this compound into circular economy models is the development of recyclable and biodegradable materials derived from it. Furan-based polymers, for example, have the potential to replace petroleum-based plastics in a variety of applications. Research into the design of these polymers with built-in recyclability or biodegradability will be crucial for closing the loop on material lifecycles.

Furthermore, the concept of a "biorefinery," where biomass is converted into a range of value-added products, including fuels, chemicals, and materials, is central to the circular economy. biconsortium.eu this compound and other furan derivatives can serve as key intermediates in such integrated processes. routledge.comtaylorfrancis.com The development of efficient catalytic technologies to convert these furans into a diverse portfolio of products will be essential for the economic viability of biorefineries. taylorfrancis.com

By embracing the principles of the circular economy, the chemistry of this compound can contribute to a more sustainable future, reducing our reliance on fossil fuels and minimizing the environmental impact of the chemical industry. mdpi.comwri.org

Q & A

Q. Basic Research Focus

- ¹H NMR : Look for aromatic protons on the furan ring (δ 6.2–7.5 ppm) and the methanol -OH signal (δ 1.5–2.5 ppm, broad) .

- IR : Identify O-H stretching (~3200 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- MS : Molecular ion peak at m/z 204.22 (C₁₂H₁₂O₃) with fragmentation patterns indicating loss of H₂O (m/z 186) .

How can researchers resolve contradictions in NMR data when synthesizing derivatives with varying substituents?

Advanced Research Focus

Contradictions may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Suppress dynamic effects (e.g., hydrogen bonding) by analyzing spectra at –40°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign substituent positions unambiguously .

- Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .

What methodologies are recommended for assessing the antioxidant potential of this compound in vitro?

Q. Advanced Research Focus

- DPPH Assay : Measure radical scavenging activity (IC₅₀) at 517 nm, using ascorbic acid as a positive control .

- Cell-Based Assays : Evaluate ROS reduction in HepG2 cells via fluorescence probes (e.g., DCFH-DA). Include negative controls (untreated cells) and validate with LC-MS to rule out cytotoxicity .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (TLV: 10 ppm) .

- Waste Disposal : Neutralize acidic byproducts before transferring to hazardous waste containers .

How does the electronic nature of substituents on the furan ring influence reactivity in electrophilic substitution?

Q. Advanced Research Focus

- Electron-Donating Groups (e.g., -OCH₃) : Activate the ring at the 5-position, favoring nitration (HNO₃/H₂SO₄) .

- Hammett Studies : Correlate σ values of substituents with reaction rates (ρ ≈ –2.1 for bromination), indicating a strong electrophilic character .

What are the optimal storage conditions to prevent degradation, and how can stability be monitored?

Q. Basic Research Focus

- Storage : Keep in amber vials at –20°C under argon to prevent oxidation .

- Stability Testing : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products (e.g., phenoxyaldehyde) over 6 months .

Which quantum mechanical parameters predict reaction pathways in catalytic processes?

Q. Advanced Research Focus

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-311++G**) to identify activation energies for methanol group oxidation (ΔG‡ ≈ 25 kcal/mol) .

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps (≈4.5 eV) to predict sites for nucleophilic/electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.